molecular formula C13H18O2 B12315002 trans-2-(3-Methoxyphenyl)cyclohexanol

trans-2-(3-Methoxyphenyl)cyclohexanol

Katalognummer: B12315002
Molekulargewicht: 206.28 g/mol
InChI-Schlüssel: MXBZVUAIQKNHIE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(3-Methoxyphenyl)cyclohexan-1-ol is an organic compound with the molecular formula C13H18O2 It is a cyclohexanol derivative with a methoxyphenyl group attached to the cyclohexane ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

2-(3-Methoxyphenyl)cyclohexan-1-ol can be synthesized through several methods. One common approach involves the Grignard reaction, where 3-bromoanisole reacts with cyclohexanone in the presence of a Grignard reagent, such as phenylmagnesium bromide. The reaction typically occurs in an anhydrous ether solvent under reflux conditions .

Industrial Production Methods

Industrial production of 2-(3-methoxyphenyl)cyclohexan-1-ol often involves optimizing the Grignard reaction for higher yields and purity. This may include the use of specific solvents, temperature control, and purification steps such as recrystallization or chromatography .

Analyse Chemischer Reaktionen

Types of Reactions

2-(3-Methoxyphenyl)cyclohexan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

2-(3-Methoxyphenyl)cyclohexan-1-ol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: It is investigated for its potential use in drug development, particularly in the synthesis of analgesic and anti-inflammatory drugs.

    Industry: The compound is used in the production of fragrances, flavors, and other specialty chemicals.

Wirkmechanismus

The mechanism of action of 2-(3-methoxyphenyl)cyclohexan-1-ol involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Aminomethyl-1-(m-methoxyphenyl)cyclohexanol: Similar structure with an amino group instead of a hydroxyl group.

    (1RS,2SR)-2-[(Dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexanol: A related compound with a dimethylamino group.

Uniqueness

2-(3-Methoxyphenyl)cyclohexan-1-ol is unique due to its specific combination of a methoxyphenyl group and a cyclohexanol structure. This combination imparts distinct chemical and biological properties, making it valuable for various applications .

Eigenschaften

Molekularformel

C13H18O2

Molekulargewicht

206.28 g/mol

IUPAC-Name

2-(3-methoxyphenyl)cyclohexan-1-ol

InChI

InChI=1S/C13H18O2/c1-15-11-6-4-5-10(9-11)12-7-2-3-8-13(12)14/h4-6,9,12-14H,2-3,7-8H2,1H3

InChI-Schlüssel

MXBZVUAIQKNHIE-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=CC(=C1)C2CCCCC2O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.